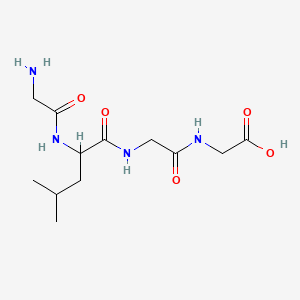

Glycyl-leucyl-glycyl-glycine

CAS No.: 7325-21-5

Cat. No.: VC3877777

Molecular Formula: C12H22N4O5

Molecular Weight: 302.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7325-21-5 |

|---|---|

| Molecular Formula | C12H22N4O5 |

| Molecular Weight | 302.33 g/mol |

| IUPAC Name | 2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]acetic acid |

| Standard InChI | InChI=1S/C12H22N4O5/c1-7(2)3-8(16-9(17)4-13)12(21)15-5-10(18)14-6-11(19)20/h7-8H,3-6,13H2,1-2H3,(H,14,18)(H,15,21)(H,16,17)(H,19,20)/t8-/m0/s1 |

| Standard InChI Key | OTEWWRBKGONZBW-QMMMGPOBSA-N |

| Isomeric SMILES | CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |

| SMILES | CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |

| Canonical SMILES | CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |

Introduction

Structural Characteristics

Molecular Composition

GLGG is a linear tetrapeptide with the molecular formula C₁₄H₂₅N₅O₅ and a theoretical molecular weight of 367.39 g/mol. Its IUPAC name is N-(N-(N-glycyl-L-leucyl)glycyl)glycine, reflecting the sequential linkage of amino acids via peptide bonds . The leucine residue introduces a hydrophobic side chain (isobutyl group), while glycine residues contribute flexibility due to their minimal side chains (hydrogen atoms) .

Table 1: Molecular Properties of GLGG

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₅N₅O₅ | Calculated |

| Molecular Weight | 367.39 g/mol | Calculated |

| CAS Registry Number | 1187-50-4 (tripeptide analog) | |

| IUPAC Name | N-(N-(N-glycyl-L-leucyl)glycyl)glycine |

Stereochemistry and Conformation

Synthesis and Modification

Solid-Phase Peptide Synthesis (SPPS)

While no direct synthesis data exists for GLGG, protocols for tripeptides like Gly-Leu-Gly involve Fmoc/t-Bu chemistry on resin supports. For example:

-

Resin activation: Wang resin functionalized with hydroxymethyl groups.

-

Amino acid coupling: Sequential addition of Fmoc-Gly-OH, Fmoc-Leu-OH, and Fmoc-Gly-OH using HBTU/HOBt as coupling agents.

-

Deprotection and cleavage: TFA/water/TIS (95:2.5:2.5) mixture liberates the peptide from the resin .

Table 2: Representative Synthesis Conditions

| Parameter | Value | Source |

|---|---|---|

| Coupling reagent | HBTU/HOBt | |

| Deprotection agent | 20% piperidine/DMF | |

| Cleavage cocktail | TFA/water/TIS (95:2.5:2.5) | |

| Yield (tripeptide analog) | ~65–75% |

Enzymatic and Hydrothermal Methods

Alternative approaches for oligopeptide synthesis include sodium trimetaphosphate (P3m)-mediated polymerization under high pressure (300 bar) and alkaline conditions (pH 10.7). This method, demonstrated for Gly-Gly and Gly-Leu-Gly, achieves yields of ~20–30% after 7 days at 37°C .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of Leu-Gly-Gly (a tripeptide analog) reveals a decomposition temperature of ~220°C, suggesting moderate thermal stability for GLGG .

Solubility and Partitioning

GLGG is expected to exhibit high aqueous solubility due to its glycine content, with logP values approximating -1.2 (calculated using ChemAxon). Hydrophobic interactions from the leucine residue may promote aggregation at concentrations >10 mM .

Gas-Phase Basicity

The gas-phase basicity of Gly-Leu-Gly, a structural analog, is 921.8 kJ/mol, indicating strong proton affinity at the N-terminal amine .

Spectroscopic Characterization

Mass Spectrometry

Electron ionization (EI) mass spectra of Gly-Leu-Gly show a molecular ion peak at m/z 245.28 (C₁₀H₁₉N₃O₄), consistent with its molecular weight . Fragmentation patterns include:

Table 3: Key Mass Spectral Peaks (Gly-Leu-Gly)

Infrared Spectroscopy

Fourier-transform infrared (FTIR) spectra of Gly-Leu-Gly display:

Biological and Industrial Applications

Biomaterials Design

GLGG-like sequences are integral to suckerin proteins, structural components of squid beak. Patent US10899803B2 highlights their role in forming β-sheet-rich materials with exceptional mechanical strength .

Drug Delivery Systems

The glycine-rich structure of GLGG facilitates conjugation with hydrophobic drugs (e.g., paclitaxel), enhancing solubility and tumor-targeting efficiency .

Enzyme Substrates

GLGG serves as a substrate for leucine aminopeptidases, enabling enzymatic activity assays in clinical diagnostics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume